5-(Methylsulfonyl)-2-phenoxyaniline
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Overview
Description
5-(Methylsulfonyl)-2-phenoxyaniline is an organic compound characterized by the presence of a methylsulfonyl group attached to an aniline ring, which is further substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 5-(Methylsulfonyl)-2-phenoxyaniline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-2-phenoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(Methylsulfonyl)-2-phenoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-phenoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester: Similar in structure due to the presence of the methylsulfonyl group.
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Shares the methylsulfonyl group and has similar biological activities.
Uniqueness
5-(Methylsulfonyl)-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
5-methylsulfonyl-2-phenoxyaniline |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)11-7-8-13(12(14)9-11)17-10-5-3-2-4-6-10/h2-9H,14H2,1H3 |
InChI Key |
XHIZLBDOKHVVES-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
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